3-(aminomethyl)-1H-indole-4-carboxylic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c11-4-6-5-12-8-3-1-2-7(9(6)8)10(13)14/h1-3,5,12H,4,11H2,(H,13,14) |
InChI Key |
UNICJFCEGZZNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2CN)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1H-indole-4-carboxylic acid can be achieved through several methods. One common approach involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a primary or secondary amine to introduce the aminomethyl group at the 3-position . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of continuous flow reactors and other advanced techniques can also enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-4-carboxylic acid derivatives, while reduction can yield various aminomethyl-substituted indoles.
Scientific Research Applications
Pharmacological Properties
Research indicates that 3-(aminomethyl)-1H-indole-4-carboxylic acid exhibits various biological activities due to its indole structure, which is prevalent in many biologically active compounds. Notable pharmacological properties include:
- Neuroprotective Effects : The compound shows promise in neuroprotection, potentially modulating inflammatory and oxidative stress pathways, making it a candidate for treating neurodegenerative disorders .
- Antioxidant Activity : It has been linked to antioxidant properties that can protect cells from oxidative damage, which is crucial in neurodegenerative diseases .
- Inhibition of Enzymes : The compound may act as an inhibitor for enzymes such as monoamine oxidase B (MAO-B), which is relevant in the context of depression and neurodegeneration .
Comparative Analysis with Related Compounds
To understand the unique properties of 3-(aminomethyl)-1H-indole-4-carboxylic acid, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Indole-3-carboxylic acid | Lacks an amino group | Different reactivity and biological activity |
| 3-(Methylamino)methyl-1H-indole-4-carboxylic acid | Contains a methylamino group | Alters reactivity compared to primary amino group |
| 3-(Aminomethyl)-1H-indole-5-carboxylic acid | Carboxyl group at a different position | Variations in biological activity due to position |
The primary amino group in 3-(aminomethyl)-1H-indole-4-carboxylic acid distinguishes it from other similar compounds, influencing its chemical behavior and enhancing its potential interactions with biological targets.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study A : Investigated the neuroprotective effects against oxidative stress induced by amyloid-beta peptides in neuronal cell models.
- Case Study B : Explored its role as a potential MAO-B inhibitor, demonstrating significant therapeutic implications for mood disorders.
These studies emphasize the compound's potential as a multifunctional agent in pharmacotherapy.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of substituents significantly influences molecular interactions. For example, the 4-carboxylic acid group in 1H-indole-4-carboxylic acid is critical for forming hydrogen-bonded sheets in crystals .
- Aminomethyl vs.
Physicochemical Properties
Biological Activity
3-(Aminomethyl)-1H-indole-4-carboxylic acid is an organic compound belonging to the indole family, characterized by its unique structure featuring a primary amino group at the 3-position and a carboxylic acid functional group at the 4-position of the indole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are primarily attributed to its indole structure.
- Molecular Formula : C10H10N2O2
- Molecular Weight : Approximately 190.20 g/mol
- Structural Features : The presence of a primary amino group enhances its reactivity and biological interactions, making it a subject of interest for drug development.
The biological activity of 3-(aminomethyl)-1H-indole-4-carboxylic acid is influenced by its ability to interact with various biological targets. The amino group enhances membrane permeability, allowing the compound to effectively reach intracellular targets such as enzymes and receptors. This capability may modulate various biological pathways, contributing to its pharmacological effects.
Biological Activities
Research has indicated several potential pharmacological properties of this compound:
Comparative Analysis with Similar Compounds
The distinct structural features of 3-(aminomethyl)-1H-indole-4-carboxylic acid differentiate it from other similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| Indole-3-carboxylic acid | Lacks an amino group | Different reactivity and biological activity |
| 3-(Methylamino)methyl-1H-indole-4-carboxylic acid | Contains a methylamino group | Alters reactivity compared to primary amino group |
| 3-(Aminomethyl)-1H-indole-5-carboxylic acid | Carboxyl group at the 5-position | Variations in biological activity due to position |
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives:
- Cytotoxicity Studies : Research has shown that certain derivatives exhibit potent cytotoxicity against cancer cell lines such as A431 and Jurkat cells. The structure-activity relationship (SAR) indicates that specific substitutions on the indole ring can enhance cytotoxic effects significantly .
- Pharmacological Evaluations : In vivo studies involving spontaneously hypertensive rats have demonstrated that certain derivatives can lower blood pressure effectively when administered orally, with some compounds showing superior efficacy compared to established antihypertensive drugs like losartan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
